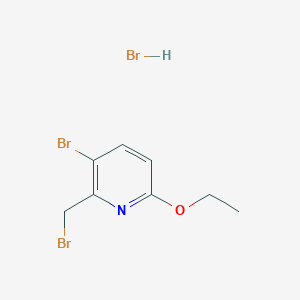
3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide
Descripción general
Descripción
3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide is a pyridine derivative . Pyridine derivatives are common motifs in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through several methods. One approach involves the use of palladium-catalyzed carboamination reactions . Another method includes the ‘halogen dance’ reaction . Additionally, regioselective bromination of thieno [2,3-b]pyridine has been reported to yield 4-bromothieno [2,3-b]pyridine .Molecular Structure Analysis
The molecular structures of the title compound have been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
2-Bromo-4-(bromomethyl)pyridine hydrobromide can undergo a variety of chemical reactions. It can be used in Suzuki cross-coupling reactions to synthesize novel pyridine-based derivatives. The bromomethyl group also allows for the formation of tridentate ligands for transition metals after further functionalization.Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their substituents . Density Functional Theory (DFT) studies provide insights into the electronic structure and reactivity of these compounds .Aplicaciones Científicas De Investigación
Reactivity and Derivative Formation
The behavior of bromo-derivatives of ethoxypyridines, including 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide, when heated with aqueous hydrochloric acid, has been a subject of investigation. For instance, it's observed that 6-bromo-2-ethoxypyridine forms 6-chloro-2-hydroxypyridine and corresponding dihydroxypyridines. Additionally, a migration of the bromine atom was noted in the corresponding benzene derivative, showcasing the potential for creating diverse derivatives under specific conditions (Hertog & Bruyn, 2010).
Synthesis of Derivatives
The reactivity of bromine atoms in brominated pyridines has been explored, leading to the preparation of compounds like 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine. This process involves converting 3,5-dibromopyridine with sodium ethylate into 3-bromo-5-ethoxypyridine and further reacting with ammonia and acetic anhydride (Hertog, Falter, & Linde, 1948).
Safety And Hazards
Direcciones Futuras
The study concerning the physical and chemical properties of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .
Propiedades
IUPAC Name |
3-bromo-2-(bromomethyl)-6-ethoxypyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO.BrH/c1-2-12-8-4-3-6(10)7(5-9)11-8;/h3-4H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOWORIUAAOXAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Br)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736768 | |
| Record name | 3-Bromo-2-(bromomethyl)-6-ethoxypyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide | |
CAS RN |
1015060-26-0 | |
| Record name | 3-Bromo-2-(bromomethyl)-6-ethoxypyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1445272.png)
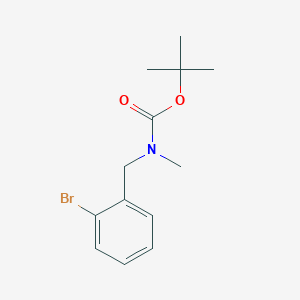

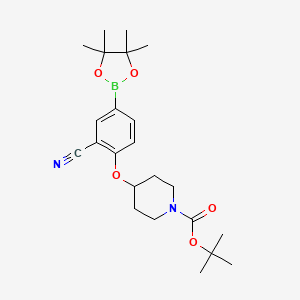


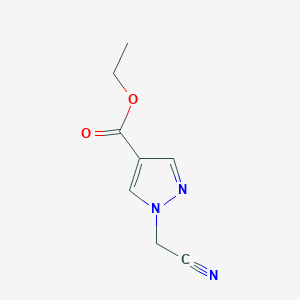
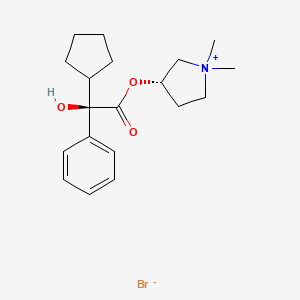

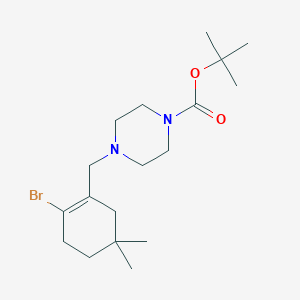

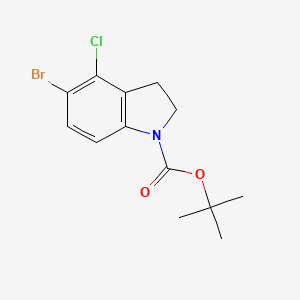

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1445295.png)